molecular formula C22H18N2O3 B2572776 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-84-8

2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2572776
CAS No.: 325850-84-8
M. Wt: 358.397
InChI Key: IERMIIADVHEBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring attached to a phenyl group, which is further connected to a benzoisoquinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of metal catalysts to facilitate the formation of the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structure, which includes a morpholine ring and a benzoisoquinoline core.

Properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(26)24(21)17-9-7-16(8-10-17)23-11-13-27-14-12-23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMIIADVHEBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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